molecular formula C16H35N2OP B14461558 N,N'-Di-tert-octyl phosphonic diamide CAS No. 73790-33-7

N,N'-Di-tert-octyl phosphonic diamide

Cat. No.: B14461558
CAS No.: 73790-33-7
M. Wt: 302.44 g/mol
InChI Key: IVDNMVVMFKCJOP-UHFFFAOYSA-N
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Description

N,N’-Di-tert-octyl phosphonic diamide is an organophosphorus compound with the molecular formula C16H35N2OP It is characterized by the presence of two tert-octyl groups attached to the nitrogen atoms of a phosphonic diamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-tert-octyl phosphonic diamide typically involves the reaction of phosphonic acid derivatives with tert-octylamine. One common method is the reaction of di-tert-butyl phosphite with tert-octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.

Industrial Production Methods

Industrial production of N,N’-Di-tert-octyl phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-tert-octyl phosphonic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic diamide to phosphine derivatives.

    Substitution: The tert-octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonic diamides.

Scientific Research Applications

N,N’-Di-tert-octyl phosphonic diamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its use in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Di-tert-octyl phosphonic diamide involves its interaction with molecular targets through its phosphonic diamide group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tert-octyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Di-tert-butyl phosphonic diamide
  • N,N’-Di-tert-hexyl phosphonic diamide
  • N,N’-Di-tert-decyl phosphonic diamide

Uniqueness

N,N’-Di-tert-octyl phosphonic diamide is unique due to its specific tert-octyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications requiring specific reactivity and selectivity.

Properties

CAS No.

73790-33-7

Molecular Formula

C16H35N2OP

Molecular Weight

302.44 g/mol

InChI

InChI=1S/C16H35N2OP/c1-7-9-11-13-15(3,4)17-20(19)18-16(5,6)14-12-10-8-2/h7-14H2,1-6H3,(H,17,18)

InChI Key

IVDNMVVMFKCJOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)NP(=NC(C)(C)CCCCC)=O

Origin of Product

United States

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